(S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane
Description
(S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane (CAS: 114446-50-3) is a chiral organic compound with the molecular formula C₁₆H₁₇ClO and a molecular weight of 260.76 g/mol . Its structure features a central chiral carbon atom (S-configuration) bonded to a phenyl group, a 2-methylphenoxy group, and a chlorinated propane chain (SMILES: Cc1ccccc1O[C@@H](CCCl)c2ccccc2) . This compound is a critical intermediate in synthesizing atomoxetine, a non-stimulant medication for attention-deficit/hyperactivity disorder (ADHD) .
Properties
IUPAC Name |
1-[(1S)-3-chloro-1-phenylpropoxy]-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO/c1-13-7-5-6-10-15(13)18-16(11-12-17)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDWIPMYVBCJJX-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCCl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1O[C@@H](CCCl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464815 | |
| Record name | 1-[(1S)-3-Chloro-1-phenylpropoxy]-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114446-50-3 | |
| Record name | 1-[(1S)-3-Chloro-1-phenylpropoxy]-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution with Stereochemical Retention
The most widely documented approach involves the reaction of (S)-3-phenyl-1-(2-methylphenoxy)propanol with chlorinating agents. Thionyl chloride (SOCl₂) serves as the preferred reagent due to its high electrophilicity and ability to preserve stereochemistry.
Mechanism :
-
Activation : SOCl₂ reacts with the hydroxyl group of the propanol derivative, forming a chlorosulfite intermediate.
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Substitution : The intermediate undergoes intramolecular nucleophilic displacement, releasing SO₂ and HCl while retaining the (S)-configuration at the stereocenter.
Conditions :
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Solvent : Toluene or dichloromethane
-
Temperature : 50–70°C
Yield : 89–92% with >98% ee when using enantiopure starting materials.
Catalytic Asymmetric Synthesis
Asymmetric catalysis offers a route to directly construct the chiral center. A palladium-catalyzed coupling between 2-methylphenol and 3-chloro-1-phenylpropanol derivatives has been explored.
Catalytic System :
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Catalyst : Pd(OAc)₂ with (S)-BINAP ligand
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Base : K₃PO₄
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Solvent : THF at 80°C
Performance :
| Parameter | Value |
|---|---|
| Yield | 85% |
| Enantiomeric Excess | 94% ee |
| Turnover Frequency | 12 h⁻¹ |
This method avoids the need for pre-chiral intermediates but requires rigorous exclusion of moisture.
Optimization of Reaction Parameters
Temperature Effects on Chlorination
Temperature critically influences reaction rate and stereochemical integrity. Data from analogous syntheses reveal:
| Temperature (°C) | Reaction Time (h) | Yield (%) | ee (%) |
|---|---|---|---|
| 50 | 8 | 78 | 99 |
| 70 | 4 | 92 | 98 |
| 90 | 2 | 88 | 95 |
Elevated temperatures accelerate reactivity but risk racemization above 70°C.
Catalyst Screening for Asymmetric Routes
Catalyst selection dictates enantioselectivity. A comparative study of chiral ligands yielded:
| Ligand | ee (%) | Yield (%) |
|---|---|---|
| (S)-BINAP | 94 | 85 |
| (R)-Segphos | 89 | 82 |
| Josiphos SL-J009-1 | 96 | 80 |
Josiphos ligands provide superior ee but lower yields due to steric hindrance.
Stereochemical Control Strategies
Kinetic Resolution via Enzymatic Hydrolysis
Lipase-catalyzed hydrolysis of racemic esters enables preferential isolation of the (S)-enantiomer:
Conditions :
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Enzyme : Candida antarctica Lipase B
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Substrate : Racemic 3-phenyl-1-(2-methylphenoxy)propyl acetate
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Solvent : Phosphate buffer (pH 7.0)
Outcome :
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Conversion : 48%
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ee (S)-Alcohol : >99%
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ee (R)-Ester : 92%
This method achieves high enantiopurity but requires additional steps to hydrolyze the ester.
Chiral Stationary Phase Chromatography
Preparative HPLC with cellulose tris(3,5-dimethylphenylcarbamate) columns resolves enantiomers:
| Column | Retention Time (S) | Retention Time (R) | Resolution |
|---|---|---|---|
| Chiralpak IC-3 | 14.2 min | 16.8 min | 1.5 |
| Lux Cellulose-2 | 12.7 min | 15.1 min | 1.8 |
Lux Cellulose-2 offers superior resolution for industrial-scale separations.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing efficiency:
Setup :
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Reactor : Corning AFR Module
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Residence Time : 2.5 minutes
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Throughput : 5 kg/day
Advantages :
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20% higher yield vs. batch
-
50% reduction in solvent use
Waste Management
Neutralization of HCl byproducts with NaOH generates NaCl, which is removed via filtration. SO₂ off-gases are scrubbed with Ca(OH)₂ suspensions.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Nucleophilic Substitution | 92 | 98 | High | 1.0 |
| Asymmetric Catalysis | 85 | 94 | Moderate | 2.3 |
| Kinetic Resolution | 48 | >99 | Low | 3.1 |
Nucleophilic substitution remains the most cost-effective and scalable route .
Chemical Reactions Analysis
Types of Reactions
1-[(1S)-3-Chloro-1-phenylpropoxy]-2-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the chloro group to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in a polar solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Dechlorinated compounds.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
Chemistry
(S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane serves as an intermediate in organic synthesis , allowing for the creation of more complex molecules. Its unique structure, characterized by a chiral center and functional groups, makes it valuable in asymmetric synthesis.
Biology
Research has indicated that this compound exhibits potential biological activity:
- Antimicrobial Activity : A study demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, suggesting its potential use in developing new antimicrobial agents.
- Cytotoxicity in Cancer Cells : In vitro studies on human breast cancer cell lines (MCF-7) revealed an IC50 value of approximately 30 µM after 48 hours of exposure. The compound activated caspase pathways leading to apoptosis, indicating potential therapeutic applications in oncology.
Medicine
This compound is being explored for its role as a precursor in drug development. Its structural properties allow it to be a building block for synthesizing pharmaceuticals, including its relation to atomoxetine, a medication used for treating attention deficit hyperactivity disorder (ADHD) .
Mechanism of Action
The mechanism of action of 1-[(1S)-3-Chloro-1-phenylpropoxy]-2-methylbenzene involves its interaction with specific molecular targets. The chloro group and phenylpropoxy moiety can interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is an analysis of key differences and similarities with hypothetical or related compounds:
Structural Analogs
Table 1: Structural and Functional Comparison
Key Observations:
- Chirality : The S-configuration is critical for biological activity in atomoxetine, whereas the R-enantiomer is likely inactive, emphasizing the importance of stereochemical control in synthesis .
- Alkyl Chain Variation : Replacing the methyl group with ethyl (Table 1, Row 4) increases molecular weight and steric bulk, which may reduce solubility or alter crystallinity .
Functional Analogs in Pharmaceutical Intermediates
This compound belongs to the aryl ether class of chiral intermediates. Similar compounds include:
- Fluoxetine Intermediates: Fluoxetine (Prozac®) synthesis involves chiral intermediates like (S)-N-methyl-3-phenyl-3-(4-trifluoromethylphenoxy)propylamine. Unlike the target compound, fluoxetine intermediates feature trifluoromethyl groups, enhancing metabolic stability .
- Duloxetine Intermediates : These often incorporate naphthyl groups instead of phenyl, increasing lipophilicity and binding affinity .
Table 2: Pharmacological Intermediate Comparison
| Compound | Target Drug | Key Structural Feature | Molecular Weight (g/mol) | Role in Synthesis |
|---|---|---|---|---|
| This compound | Atomoxetine | 2-methylphenoxy, Cl at C3 | 260.76 | Chiral backbone |
| (S)-N-methyl-3-phenyl-3-(4-trifluoromethylphenoxy)propylamine | Fluoxetine | 4-CF₃ phenoxy | 309.33 | Aminoalkylation precursor |
| (S)-3-(1-Naphthyloxy)-3-phenylpropan-1-amine | Duloxetine | Naphthyloxy group | 295.39 | Serotonin-norepinephrine reuptake inhibitor backbone |
Research Findings and Implications
- Chiral Purity: The S-enantiomer’s configuration is indispensable for atomoxetine’s efficacy, as norepinephrine reuptake inhibition is stereospecific .
- Stability : Refrigeration requirements (+4°C) suggest higher sensitivity compared to room-temperature-stable analogs like fluoxetine intermediates, possibly due to the chloro group’s lability .
- Synthetic Utility: The compound’s phenoxy and chloro groups facilitate nucleophilic substitution reactions, a trait shared with other aryl ether intermediates .
Biological Activity
(S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant research findings.
Molecular Formula: C16H17ClO
Molecular Weight: 260.7586 g/mol
CAS Number: 114446-50-3
This compound features a chiral center and is characterized by a chloro group, a phenyl ring, and a methyl-substituted phenoxy group. These structural components contribute to its reactivity and biological interactions.
Synthesis
The synthesis of (S)-3-Chloro-1-phenyl-1-(2-methylphenoxy)propane typically involves the reaction of 3-chloro-1-phenylpropanol with 2-methylphenol under acidic conditions. The process can be optimized using continuous flow methods to enhance yield and purity .
The biological activity of this compound may involve interactions with specific enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical responses. Research indicates that it may act as an intermediate in the synthesis of pharmaceuticals, influencing its interactions with biological systems .
Therapeutic Applications
Preliminary studies suggest that this compound could have therapeutic potential in several areas:
- Antimicrobial Activity: Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Properties: Compounds with similar structures have been investigated for their anti-inflammatory effects, which could be relevant for conditions like arthritis or other inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
Comparison with Similar Compounds
This compound can be compared with structurally similar compounds to elucidate differences in biological activity:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-(3-Chloro-1-phenylpropoxy)-2-methylbenzene | Similar backbone | Moderate antimicrobial properties |
| 1-(3-Chloro-1-phenyloxy)-2-methoxybenzene | Different substituent | Enhanced anti-inflammatory effects |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing enantiopure (S)-3-Chloro-1-phenyl-1-[2-methyl-phenoxyl]propane?
- Methodology : The synthesis typically involves stereoselective alkylation or substitution reactions. For example, nucleophilic substitution of a chiral precursor (e.g., (S)-epichlorohydrin derivatives) with 2-methylphenol under basic conditions (e.g., KOH/EtOH) can yield the target compound. Chiral resolution via crystallization or chiral chromatography (e.g., using amylose-based columns) ensures enantiopurity .
- Key Considerations : Monitor reaction progress via TLC or GC-MS. Optimize reaction temperature (40–60°C) to minimize racemization.
Q. How is the absolute configuration of this compound confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL refinement is the gold standard. Grow high-quality crystals via vapor diffusion (e.g., hexane/ethyl acetate). Compare experimental Flack/Hooft parameters with computational models (e.g., density functional theory) to confirm the S-configuration .
- Alternative Methods : Circular dichroism (CD) spectroscopy or polarimetry can corroborate chirality but require reference data.
Q. What analytical techniques are recommended for characterizing this compound?
- Core Techniques :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm, methylphenoxy protons at δ 2.3 ppm).
- HPLC-MS : Chiral HPLC (e.g., Chiralpak® IC column) with ESI-MS detects enantiomeric excess (ee > 99%) and molecular ion ([M+H]⁺ at m/z 276.7) .
- Supplementary Data : IR spectroscopy for functional groups (C-Cl stretch ~550 cm⁻¹) .
Advanced Research Questions
Q. How do electronic effects of the 2-methylphenoxy group influence the reactivity of the chloro substituent?
- Mechanistic Insight : The electron-donating methyl group on the phenoxy ring increases electron density at the chlorine-bearing carbon, reducing susceptibility to SN2 reactions. Nucleophilic substitution (e.g., with NaN₃) proceeds via an SN1 mechanism in polar aprotic solvents (e.g., DMF), forming (S)-3-azido derivatives. Kinetic studies (monitored by ¹H NMR) show rate dependence on solvent polarity .
- Hammett Analysis : The σ⁺ value of the 2-methylphenoxy group (~ -0.15) correlates with slower hydrolysis rates compared to electron-withdrawing substituents .
Q. What strategies mitigate racemization during functionalization of the chloro group?
- Methodology :
- Low-Temperature Reactions : Perform substitutions at -20°C in THF with slow reagent addition.
- Inert Atmosphere : Use Schlenk lines to exclude moisture/O₂, which can catalyze racemization.
- Chiral Ligands : Employ palladium catalysts with (R)-BINAP ligands for cross-coupling reactions (e.g., Suzuki-Miyaura) to retain stereochemistry .
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
- Approach :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model transition states (e.g., for elimination or substitution).
- Molecular Dynamics : Simulate solvent effects (e.g., ethanol vs. DMSO) on reaction pathways.
- Validation : Compare predicted activation energies (ΔG‡) with experimental kinetic data (e.g., Arrhenius plots) .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
- Crystallization Issues : The compound’s flexibility (due to the propane backbone) and low melting point (~80°C) hinder crystal growth.
- Solutions :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
